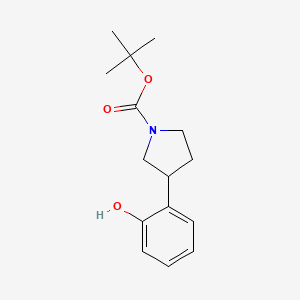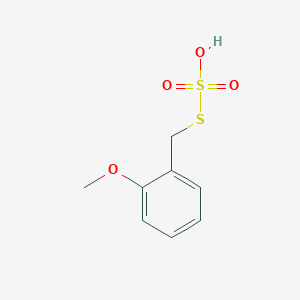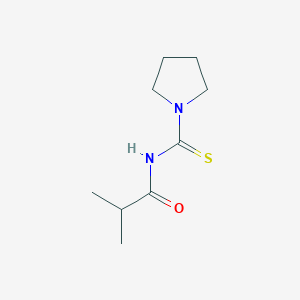
N-(Pyrrolidine-1-carbonothioyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyrrolidine-1-carbonothioyl)isobutyramide is a compound that features a pyrrolidine ring, a carbonothioyl group, and an isobutyramide moiety
Métodos De Preparación
The synthesis of N-(Pyrrolidine-1-carbonothioyl)isobutyramide typically involves the reaction of pyrrolidine with isobutyryl chloride in the presence of a base, followed by the introduction of a carbonothioyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
N-(Pyrrolidine-1-carbonothioyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Aplicaciones Científicas De Investigación
N-(Pyrrolidine-1-carbonothioyl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart specific properties to the final product.
Mecanismo De Acción
The mechanism of action of N-(Pyrrolidine-1-carbonothioyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
N-(Pyrrolidine-1-carbonothioyl)isobutyramide can be compared with other similar compounds, such as pyrrolidinone derivatives and pyrrolidine-functionalized nucleosides. These compounds share structural similarities but differ in their specific functional groups and overall properties. For example:
Pyrrolidinone derivatives: These compounds have a lactam ring and are known for their diverse biological activities, including antimicrobial and anticancer effects.
Pyrrolidine-functionalized nucleosides: These nucleosides are used in antiviral and anticancer therapies, leveraging their ability to inhibit viral reverse transcriptases and DNA polymerases.
This compound stands out due to its unique combination of a pyrrolidine ring, carbonothioyl group, and isobutyramide moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16N2OS |
|---|---|
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
2-methyl-N-(pyrrolidine-1-carbothioyl)propanamide |
InChI |
InChI=1S/C9H16N2OS/c1-7(2)8(12)10-9(13)11-5-3-4-6-11/h7H,3-6H2,1-2H3,(H,10,12,13) |
Clave InChI |
JVSZCSAZWVCPNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC(=S)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


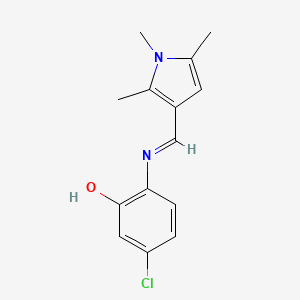

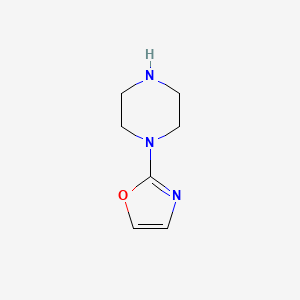
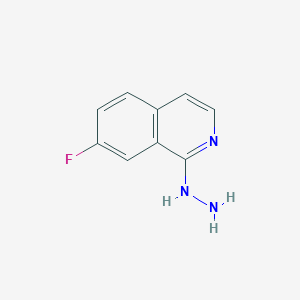
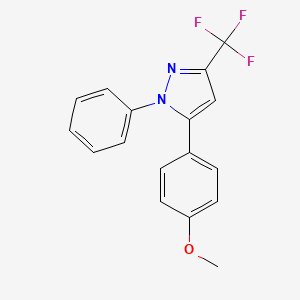
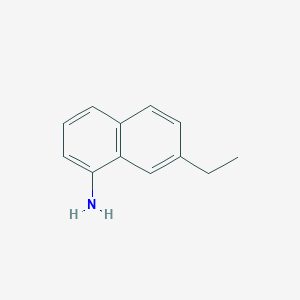
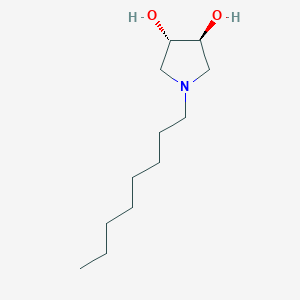
![1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869184.png)
![Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B12869188.png)
![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)
